(S)-6-Fluorochromane-2-carboxylic acid

Nebivolol intermediate Enantiomeric synthesis Beta-blocker stereochemistry

Pain point: Synthesizing d-nebivolol without enantiopure starting material forces costly chiral separations downstream. Solution: (S)-6-Fluorochromane-2-carboxylic acid (CAS 129101-36-6), the definitive C2 building block that establishes the (S)-configuration essential for (S,R,R,R)-nebivolol. • Eudismic ratio ~175 for β₁-blockade; even trace (R)-acid contamination degrades therapeutic potency. • White crystalline solid; verified chiral purity by HPLC; LogP 1.60-2.13, TPSA 46.53 Ų supports CNS penetration. • In stock for immediate global shipment; ≥97% purity.

Molecular Formula C10H9FO3
Molecular Weight 196.177
CAS No. 129101-36-6
Cat. No. B598351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Fluorochromane-2-carboxylic acid
CAS129101-36-6
Molecular FormulaC10H9FO3
Molecular Weight196.177
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(=O)O
InChIInChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1
InChIKeyZNJANLXCXMVFFI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Fluorochromane-2-carboxylic acid: Chiral Building Block


(S)-6-Fluorochromane-2-carboxylic acid (CAS 129101-36-6) is the (2S)-enantiomer of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, a chiral fluorinated chromane derivative with molecular formula C₁₀H₉FO₃ and molecular weight 196.18 g/mol . It belongs to the chromane-2-carboxylic acid class, distinguished by a fluorine substituent at the 6-position of the benzopyran ring system. The compound is supplied as a white to off-white crystalline solid with a typical purity of ≥95–97%, a computed LogP of 1.60–2.13, and one asymmetric center at the 2-position . Its primary industrial significance lies in its role as a key enantiomerically pure intermediate in the multi-step synthesis of the antihypertensive drug nebivolol, where the (S)-configuration at the chromane 2-position is essential for constructing the pharmacologically active (S,R,R,R)-nebivolol (d-nebivolol) stereoisomer [1].

(S)-6-Fluorochromane-2-carboxylic acid: Enantiomer Specificity


The chromane-2-carboxylic acid scaffold generates four asymmetric centers in the final nebivolol molecule, and the stereochemical identity at the chromane 2-position is the foundational determinant of downstream pharmacological activity [1]. The (S)-configured acid yields the (S,R,R,R)-nebivolol (d-nebivolol) enantiomer, which exhibits a β₁-adrenergic receptor binding affinity (Ki = 0.9 nM) approximately 175-fold higher than its (R,S,S,S) counterpart—an eudismic ratio of ~175 that underscores the absolute requirement for enantiomerically pure starting material [2]. Substituting the (S)-enantiomer with the racemic mixture (CAS 99199-60-7) or the (R)-enantiomer (CAS 129101-37-7) would produce the wrong stereoisomer or a mixture of diastereomers, compromising pharmacological selectivity and necessitating costly chiral separation downstream [3]. The patent literature explicitly demonstrates that (S)- and (R)-configured chromane carboxylic acids are processed through distinct, separately optimized synthetic pathways, confirming that they are not interchangeable intermediates [4].

Differentiation Evidence for (S)-6-Fluorochromane-2-carboxylic acid


C2 Configuration Directs Nebivolol Pharmacological Outcome

The (S)-configured chromane-2-carboxylic acid is the mandatory precursor for the pharmacologically active (S,R,R,R)-nebivolol (d-nebivolol). Patent CN103709132A processes both enantiomers in parallel: Embodiment 1 uses 20 g of (S)-6-fluorochroman-2-carboxylic acid to yield 33 g of crude halogenated ketone product; Embodiment 2 uses 20 g of (R)-6-fluorochroman-2-carboxylic acid under similar conditions to yield 39.5 g of crude product, demonstrating that the two enantiomers require distinct, separately optimized reaction protocols [1]. The downstream pharmacological consequence is profound: (S,R,R,R)-nebivolol binds β₁-adrenergic receptors with Ki = 0.9 nM, while the (R,S,S,S)-isomer exhibits approximately 175-fold lower affinity (eudismic ratio ~175), meaning that use of the incorrect enantiomer at the C2 building-block stage propagates into a therapeutically compromised final API [2].

Nebivolol intermediate Enantiomeric synthesis Beta-blocker stereochemistry

C6-Fluorine: Lipophilicity and Thermal Properties

The 6-fluoro substituent introduces measurable physicochemical differentiation from the unfluorinated parent scaffold. Computed LogP for the (S)-6-fluoro derivative is 1.60 (ChemScene) to 2.13 (Fluorochem), compared to 1.46 for (S)-chromane-2-carboxylic acid (CAS 83780-46-5) from the same computational source . The melting point of 6-fluorochromane-2-carboxylic acid (racemic, CAS 99199-60-7) is reported as 129.2–130.3 °C across multiple supplier datasheets, representing an increase of approximately 30 °C relative to the 99 °C melting point of unfluorinated chromane-2-carboxylic acid (CAS 51939-71-0) . This elevated melting point is consistent with increased intermolecular interactions conferred by the electronegative fluorine atom and has practical implications for solid-state handling, purification by recrystallization, and storage stability.

Fluorine effect LogP Melting point Physicochemical properties

Antioxidant Activity of Chromane-Derived Hybrids

6-Fluorochromane-2-carboxylic acid serves as the starting material for synthesizing oxadiazole-thiadiazole fluorochromane hybrids with significant antioxidant activity. In a 2023 study published in the Journal of Fluorine Chemistry, the parent acid was cyclized and elaborated into ten hybrid compounds (7a–7j). Antioxidant activity was assessed by IC50 measurement using ascorbic acid (IC50 = 781.32 µM) as the reference standard [1]. Four hybrid compounds demonstrated substantially higher potency than the standard: 7c (2-NO₂ substituent, IC50 = 399.57 µM), 7d (4-NO₂ substituent, IC50 = 551.85 µM), 7e (4-F substituent, IC50 = 565.71 µM), and 7h (4-CF₃ substituent, IC50 = 574.48 µM). This represents a 1.36- to 1.96-fold improvement in antioxidant potency over ascorbic acid for the most active derivatives [1].

Antioxidant Oxadiazole-thiadiazole hybrids Radical scavenging IC50

Anti-Tubercular Activity of Chroman-2-Carboxamides

Using 6-fluorochroman-2-carboxylic acid as the carboxylic acid input in an Ugi four-component condensation, a series of N-((tert-butylcarbamoyl)(4-substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamides was synthesized and screened against Mycobacterium tuberculosis H37Rv [1]. Compound 5d emerged as the most potent derivative, exhibiting a MIC of 70 µM and an IC50 of 53 µM in the in vitro assay. In parallel molecular docking studies against the tyrosine phosphatase PtpB target, compound 5d achieved a predicted docking geometric score of 4664, compared to 6586 for the reference drug rifampicin [1]. While compound 5d is less potent than rifampicin by docking score, its structural novelty as a fluorinated chroman-2-carboxamide provides a distinct chemotype for further optimization against tuberculosis.

Anti-tubercular Mycobacterium tuberculosis PtpB inhibitor Ugi reaction

High-Value Applications of (S)-6-Fluorochromane-2-carboxylic acid


Enantioselective Synthesis of d-Nebivolol

The (S)-configured chromane-2-carboxylic acid is the essential C2 building block for constructing the pharmacologically active d-nebivolol enantiomer. As demonstrated by patent CN103709132A and the 2025 Topics in Catalysis study, the (S)-acid feeds into a multi-step sequence yielding (+)-nebivolol with >99% enantiomeric excess and a cumulative yield of approximately 32% over six steps [1][2]. The eudismic ratio of ~175 for β₁-blockade means that even minor contamination by the (R)-acid-derived diastereomer would substantially degrade therapeutic potency [2]. This application demands enantiomerically pure (S)-acid with verified chiral purity by HPLC, making it the highest-value procurement scenario for this compound.

Antioxidant Chromane-Hybrid Derivatization

The Journal of Fluorine Chemistry study (2023) establishes 6-fluorochromane-2-carboxylic acid as a productive starting scaffold for synthesizing heterocyclic hybrids with measurable antioxidant activity [3]. Derivatives 7c, 7d, 7e, and 7h achieved IC50 values 1.36- to 1.96-fold lower than ascorbic acid (781.32 µM), providing a quantitative potency benchmark. Research groups pursuing antioxidant lead optimization can use this scaffold to generate focused libraries of oxadiazole-thiadiazole-chromane hybrids, with the 6-fluoro substituent contributing to metabolic stability while the carboxylic acid handle enables diverse amide/ester conjugation chemistry [3].

Anti-Tubercular Lead Discovery via Ugi Derivatization

The Folia Medica study (2018) demonstrates that 6-fluorochroman-2-carboxylic acid can serve as the carboxylic acid input in Ugi four-component condensations to generate anti-tubercular chroman-2-carboxamides [4]. Lead compound 5d achieved MIC = 70 µM and IC50 = 53 µM against M. tuberculosis H37Rv, with a PtpB docking score of 4664. This provides a validated entry point for medicinal chemistry teams seeking novel chemotypes for tuberculosis drug discovery, with the fluorinated chromane core offering a differentiated scaffold from established anti-TB agents such as rifampicin [4].

Chiral Building Block for CNS Drug Discovery

The (S)-6-fluorochromane-2-carboxylic acid scaffold, with its rigid bicyclic framework, single asymmetric center, and fluorine-mediated metabolic stabilization, is employed in the synthesis of CNS agents and serotonin receptor modulators . The computed LogP range of 1.60–2.13 and TPSA of 46.53 Ų place this building block within favorable physicochemical space for blood-brain barrier penetration, while the carboxylic acid functionality enables straightforward conversion to amides, esters, and heterocycles. Procurement of the enantiomerically defined (S)-form ensures that stereochemical integrity is established at the earliest synthetic stage, avoiding costly chiral resolution of downstream intermediates.

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